N-{[4-butyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
The compound N-{[4-butyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a triazole derivative featuring an adamantane-1-carboxamide moiety and a propan-2-ylsulfanyl substituent. Its structure combines a 1,2,4-triazole core substituted at position 4 with a butyl group and at position 5 with an isopropylthio group. The adamantane moiety enhances lipophilicity and metabolic stability, while the triazole ring offers versatility in hydrogen bonding and π-π interactions. Such structural attributes are common in compounds studied for central nervous system (CNS) activity, antimicrobial properties, or antihypoxic effects, as seen in structurally related adamantane-triazole hybrids .
Properties
IUPAC Name |
N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4OS/c1-4-5-6-25-18(23-24-20(25)27-14(2)3)13-22-19(26)21-10-15-7-16(11-21)9-17(8-15)12-21/h14-17H,4-13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFIMIPKNMZGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SC(C)C)CNC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[4-butyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves the formation of the 1,2,4-triazole ring followed by the introduction of the adamantane moiety. The synthetic route may include:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the sulfur-containing side chain: This step involves the alkylation of the triazole ring with an appropriate alkylating agent.
Attachment of the adamantane moiety: The final step involves the coupling of the triazole derivative with adamantane-1-carboxylic acid or its derivatives under suitable reaction conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-{[4-butyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the side chain can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under suitable conditions to modify the triazole ring or the adamantane moiety.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.
Scientific Research Applications
N-{[4-butyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The 1,2,4-triazole ring is known for its antimicrobial and antifungal properties, making this compound a potential candidate for biological studies.
Medicine: The compound may have potential therapeutic applications due to its structural features, which are common in various pharmacologically active molecules.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[4-butyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The 1,2,4-triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The adamantane moiety may enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include derivatives of 5-(adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones (R = methyl, phenyl) and their alkylthio derivatives (e.g., Ia-Ig, IIa-IIg in ). Key differences lie in the substituents:
- Position 4: The target compound’s butyl group contrasts with methyl or phenyl groups in analogues.
- Position 5 : The propan-2-ylsulfanyl group (branched alkylthio) differs from linear alkylthio chains (e.g., pentyl, hexyl) in . Branched chains may reduce steric hindrance, improving receptor binding compared to bulkier linear chains.
- Adamantane-1-carboxamide : Unlike thio or methylthio groups in analogues, the carboxamide group introduces hydrogen-bonding capacity, which could enhance solubility and target affinity .
Physical-Chemical Properties
While exact data for the target compound are unavailable, trends from analogues (Table 1, ) suggest:
| Compound | R (Position 4) | Alkylthio (Position 5) | Melting Point (°C) | Solubility (n-butanol) |
|---|---|---|---|---|
| 5-Adamantane-1-yl-4-methyl | Methyl | - | 162–164 | High |
| Ia (R = methyl) | Methyl | Butylthio | 98–100 | Moderate |
| Target Compound | Butyl | Propan-2-ylsulfanyl | Not reported | Inferred lower |
The butyl and isopropylthio groups likely lower melting points compared to methyl/phenyl analogues due to reduced crystallinity. Solubility in polar solvents (e.g., water) is expected to decrease with increased alkyl chain length .
Pharmacological Activity
highlights antihypoxic activity in adamantane-triazole derivatives, with alkylthio chain length influencing efficacy. For example:
- 3-Hexylthio-5-adamantane-1-yl-4-methyl (Ic) showed 60% survival in hypoxic rats vs. 40% for shorter chains (e.g., Ia, butylthio).
In contrast, describes a triazole-thioacetamide derivative (N-(4-ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide ) as an Orco receptor antagonist. While both compounds share triazole-thioether motifs, the target’s adamantane-carboxamide group may confer distinct CNS-targeted effects vs. peripheral receptor modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
